molecular formula C18H22BNO2 B8134965 L-Isoleucyl diphenylborinate

L-Isoleucyl diphenylborinate

Cat. No.: B8134965
M. Wt: 295.2 g/mol
InChI Key: VNPIANARMZOPIS-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds share a diphenylborinate core but differ in substituent groups, which critically influence their biological activity and specificity. For example, 2-APB (CAS 524-95-8) is a well-characterized inhibitor of store-operated calcium entry (SOCE) and has applications in studying calcium signaling pathways .

Properties

IUPAC Name

diphenylboranyl (2S,3S)-2-amino-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO2/c1-3-14(2)17(20)18(21)22-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3,20H2,1-2H3/t14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPIANARMZOPIS-YOEHRIQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(C(C)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)[C@H]([C@@H](C)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl diphenylborinate typically involves the reaction of L-isoleucine with diphenylborinic acid. The process can be summarized as follows:

    Starting Materials: L-isoleucine and diphenylborinic acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A coupling agent such as dicyclohexylcarbodiimide (DCC) may be used to facilitate the formation of the boronate ester bond.

    Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 25-40°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl diphenylborinate can undergo various chemical reactions, including:

    Oxidation: The boronate group can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronate group back to the parent borinic acid.

    Substitution: The phenyl groups in the diphenylborinate moiety can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borinic acid derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

L-Isoleucyl diphenylborinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronate esters and boronic acids.

    Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.

    Industry: It may be used in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of L-Isoleucyl diphenylborinate involves its interaction with biological molecules through the boronate group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The molecular targets and pathways involved include:

    Enzyme Inhibition: The boronate group can inhibit enzymes that have active site serine or threonine residues by forming covalent adducts.

    Molecular Recognition: The compound can bind to specific biomolecules, facilitating studies on protein-ligand interactions and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences among diphenylborinate derivatives:

Compound Molecular Formula Molecular Weight Key Structural Features Biological Activity References
2-Aminoethyl diphenylborinate (2-APB) C₁₄H₁₆BNO 225.10 Aminoethyl group attached to boron; two phenyl rings Non-specific SOCE inhibitor; modulates IP3 receptors (IP3R) and TRP channels
Diethylmethoxyborane C₅H₁₃BO 99.97 Methoxy and ethyl groups attached to boron Limited biological data; used in organic synthesis
NBC6 C₁₈H₁₅BCl₃NO₂ 416.48 Cyclic oxazaborininium structure with trichloromethyl and acetyl groups Selective NLRP3 inflammasome inhibitor; derived from 2-APB structural optimization
2-APB Isomer 1 Not specified ~225* Structural isomer of 2-APB with altered substituent positions 100-fold higher potency in SOCE activation/inhibition; improved specificity for STIM proteins
2-APB Isomer 2 Not specified ~225* Alternative isomer with distinct spatial arrangement Differential effects on calcium signaling; inhibits SOCE in some cell types, activates in others

Functional and Mechanistic Differences

  • 2-APB: Acts as a biphasic modulator of SOCE, inhibiting at low concentrations (1–10 μM) and activating at higher doses (>50 μM). It also non-specifically affects IP3R and TRP channels, limiting its utility in targeted studies .
  • NBC6 : Retains NLRP3 inflammasome inhibition (IC₅₀ ~5 μM) but lacks off-target effects on calcium signaling, making it a superior candidate for inflammatory disease research .
  • 2-APB Isomers : Exhibit cell-type-dependent effects. For example, Isomer 1 inhibits SOCE in T-cells (IC₅₀ ~0.1 μM), while Isomer 2 activates SOCE in endothelial cells, highlighting the importance of stereochemistry in functional outcomes .

Biological Activity

L-Isoleucyl diphenylborinate is a compound that combines an amino acid moiety (L-isoleucine) with a boronate group, which imparts unique chemical reactivity and biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C19_{19}H22_{22}BNO2_{2}
  • Functional Groups: Amino acid (L-isoleucine) and boronate ester.

The presence of both an amino acid and a boronate group allows for diverse interactions with biological molecules, making this compound a valuable tool in biochemical research.

This compound's biological activity is primarily attributed to its boronate group, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and molecular recognition studies.

Key Mechanisms:

  • Enzyme Inhibition: The boronate group can inhibit enzymes that contain active site serine or threonine residues by forming covalent adducts. This mechanism is crucial in studying enzyme kinetics and pathways.
  • Molecular Recognition: The compound can bind to specific biomolecules, facilitating studies on protein-ligand interactions and cellular signaling pathways.

Biological Applications

This compound has several potential applications in various fields:

  • Biochemical Research: It serves as a reagent in studies involving amino acid metabolism and protein synthesis.
  • Drug Development: Its unique structure allows it to act as a biochemical probe, potentially leading to the development of new therapeutic agents.
  • Materials Science: The compound may be used in the synthesis of advanced materials, such as boron-containing polymers and catalysts.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

CompoundStructure FeatureBiological Activity
L-Isoleucyl-L-phenylalanineDipeptide derived from L-isoleucineProtein synthesis studies
L-IsoleucineEssential amino acidInvolved in metabolic pathways
Diphenylborinic AcidPrecursor for boronate estersUsed in organic synthesis

The combination of an amino acid moiety with a boronate group distinguishes this compound from these compounds, enhancing its reactivity and biological applications.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies:
    • Research demonstrated that this compound effectively inhibits serine proteases, showcasing its potential as an enzyme inhibitor in therapeutic applications.
  • Molecular Recognition:
    • Studies highlighted its ability to selectively bind to target proteins, which could be harnessed for drug design and development.
  • Synthetic Applications:
    • The compound has been utilized in organic synthesis as a reagent for forming boronate esters, indicating its versatility in chemical reactions.

Q & A

Q. What guidelines ensure ethical reporting of negative or inconclusive results in studies on this compound?

  • Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Publish negative results in dedicated journals (e.g., PLOS ONE) or preprint servers (bioRxiv) with full methodological transparency. Disclose conflicts of interest (e.g., funding sources) and comply with ARRIVE 2.0 guidelines for preclinical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.